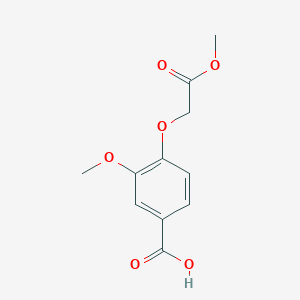

3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid

Description

Contextualizing the Chemical Compound within Contemporary Organic Chemistry

3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid, with the chemical formula C11H12O6, belongs to the family of substituted benzoic acids. uni.lu Benzoic acid and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. The presence of multiple functional groups on the benzene (B151609) ring—a carboxylic acid, a methoxy (B1213986) group, and a methoxycarbonylmethoxy group—imparts a degree of chemical complexity and potential for diverse reactivity. In contemporary organic chemistry, there is a significant focus on the synthesis and application of polyfunctional molecules for use in medicinal chemistry, materials science, and agrochemicals. The structural motifs present in this compound are common in various bioactive compounds and functional materials.

Historical Development and Initial Academic Recognition of the Chemical Compound

Detailed historical information specifically concerning the first synthesis and academic recognition of this compound is not extensively documented in readily available scientific literature. Often, such compounds are synthesized as intermediates in larger synthetic pathways or as part of a library of compounds for screening purposes, and their individual detailed histories are not always published. The development of synthetic methodologies for benzoic acid derivatives, in general, dates back to the 19th century. wikipedia.orgchemeurope.com Over the decades, numerous methods for the introduction of various substituents onto the benzoic acid scaffold have been developed, driven by the need for novel pharmaceuticals, polymers, and other specialty chemicals. The synthesis of ether linkages and ester functionalities, such as those present in the target molecule, are well-established transformations in organic chemistry.

Structural Significance and Distinctive Features within Benzoic Acid Derivatives

The structure of this compound is characterized by a 1,3,4-trisubstituted benzene ring. The key functional groups and their positions on the ring are crucial to its chemical properties and potential interactions.

Carboxylic Acid Group (-COOH): This group is a primary determinant of the compound's acidity and provides a key site for reactions such as esterification, amidation, and salt formation.

Methoxy Group (-OCH3) at position 3: This electron-donating group can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid through inductive and resonance effects.

Methoxycarbonylmethoxy Group (-OCH2COOCH3) at position 4: This ether-ester linkage adds hydrophilicity and another potential site for chemical modification, for instance, through hydrolysis of the ester.

The interplay of these functional groups creates a molecule with a specific electronic and steric profile. The relative positions of the substituents are significant; for example, the methoxy group at the meta-position to the carboxylic acid has a different electronic influence compared to an ortho or para positioning. This specific arrangement of functional groups distinguishes it from more common benzoic acid derivatives like vanillic acid or isovanillic acid.

Below is a table summarizing the key structural features:

| Feature | Description |

| Core Structure | Benzoic Acid |

| Substituent at C3 | Methoxy Group |

| Substituent at C4 | Methoxycarbonylmethoxy Group |

| Molecular Formula | C11H12O6 |

| SMILES Notation | COC1=C(C=CC(=C1)C(=O)O)OCC(=O)OC uni.lu |

Overview of Research Trajectories Pertaining to the Chemical Compound

While specific, in-depth research focused solely on this compound is limited in publicly accessible databases, its structure suggests potential areas of investigation within several research trajectories.

Medicinal Chemistry: Substituted benzoic acids are prevalent scaffolds in drug discovery. The functional groups on this compound could potentially interact with biological targets. Research in this area would likely involve the synthesis of analogues and their evaluation in various biological assays.

Materials Science: Benzoic acid derivatives are used in the synthesis of liquid crystals, polymers, and other functional materials. The rigid core and flexible side chains of this molecule could be exploited in the design of new materials with specific properties.

Synthetic Chemistry: The compound can serve as a versatile intermediate for the synthesis of more complex molecules. The differential reactivity of the carboxylic acid and the ester group could be utilized in multi-step synthetic sequences.

The table below outlines potential research applications for this class of compounds.

| Research Area | Potential Application |

| Medicinal Chemistry | Scaffolding for drug design |

| Materials Science | Precursor for polymers and liquid crystals |

| Organic Synthesis | Intermediate for complex molecule synthesis |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-15-9-5-7(11(13)14)3-4-8(9)17-6-10(12)16-2/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYPKJCCHNBVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 4 2 Methoxy 2 Oxoethoxy Benzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid identifies two primary disconnection points corresponding to the key functional groups. The most logical disconnections are at the ether and ester linkages.

C-O Ether Bond Disconnection : The bond between the phenoxy oxygen and the adjacent methylene (B1212753) group is a key target for disconnection. This is based on the Williamson ether synthesis, a reliable method for forming ethers. This disconnection leads to a phenolic precursor, specifically a vanillic acid derivative, and a two-carbon electrophile carrying the methyl ester, such as a methyl haloacetate.

C-O Ester Bond Disconnection : The ester group on the benzoic acid core suggests a disconnection leading back to a carboxylic acid and methanol (B129727). This indicates that the carboxylic acid group on the starting material, vanillic acid, may require protection as an ester during the synthesis to prevent unwanted side reactions during the etherification step.

These disconnections logically point to vanillic acid (3-methoxy-4-hydroxybenzoic acid) and methyl chloroacetate as the primary starting materials for the synthesis.

Classical Synthetic Routes to the Chemical Compound

To prevent the acidic proton of the carboxylic acid from interfering with the base-mediated etherification step, it is first protected as an ester. Methyl vanillate (B8668496) is a common intermediate.

A standard procedure for this esterification involves reacting vanillic acid with methanol in the presence of an acid catalyst. A highly effective method is the use of thionyl chloride in methanol. nih.govmdpi.com Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the carboxylic acid and facilitates nucleophilic attack by methanol. The mixture is typically stirred at room temperature for several hours to ensure complete conversion. nih.gov After the reaction, the solvent is removed, and the resulting methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) is isolated, often by adjusting the pH and filtering the solid product. nih.gov

The crucial step in the synthesis is the formation of the ether linkage via alkylation of the phenolic hydroxyl group of methyl vanillate. This is typically achieved through a Williamson ether synthesis. The reaction involves deprotonating the phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

In the synthesis of the target compound's precursor, methyl vanillate is reacted with methyl chloroacetate. A common set of conditions involves using a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov The mixture is heated to facilitate the reaction, often at temperatures around 70-80 °C for a few hours. nih.gov The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically poured into ice water to precipitate the product, which is then filtered and purified. nih.gov This step yields the diester intermediate, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate.

| Precursor | Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Methyl 4-hydroxy-3-methoxybenzoate | 1-bromo-3-chloropropane | K₂CO₃ | DMF | 70 °C | nih.gov |

| Methyl 3-hydroxy-4-methoxybenzoate | 4-(3-chloropropyl)morpholine | K₂CO₃ | DMF | Not specified | nih.gov |

The synthesis of this compound is a prime example of functionalizing the vanillic acid core. The inherent reactivity of the three functional groups on vanillic acid—the carboxylic acid, the phenolic hydroxyl, and the methoxy (B1213986) group—allows for selective modifications.

The primary functionalization in this synthesis is the O-alkylation of the phenolic hydroxyl group. While this is the key step, the benzoic acid core can undergo other transformations. For instance, the aromatic ring can be nitrated, a common step in the synthesis of more complex pharmaceutical intermediates like bosutinib, which also starts from 3-methoxy-4-hydroxybenzoic acid. nih.govmdpi.com This nitration typically occurs at the position ortho to the hydroxyl group (or the resulting ether) and meta to the carboxylic acid group. nih.gov

The final step in the synthesis of the target compound is the selective hydrolysis of the methyl ester on the benzoic acid ring, converting the diester intermediate into the final product. This deprotection must be performed under carefully controlled conditions to avoid hydrolyzing the second methyl ester on the ether side chain. This is typically achieved by using one equivalent of a base, such as sodium hydroxide (B78521), in a solvent mixture like methanol/water at or below room temperature. The reaction is carefully monitored to stop after the more reactive aryl ester has been cleaved, leaving the alkyl ester intact. Acidification of the reaction mixture then precipitates the final product, this compound.

Advanced and Stereoselective Synthesis Approaches

While the classical synthesis of this compound is straightforward and efficient, advanced synthetic methodologies can be considered for creating more complex analogues.

The target molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, the principles of asymmetric synthesis are highly relevant for the creation of chiral analogues, which could have unique pharmacological properties.

Chirality could be introduced into analogues in several ways:

Chiral Alkylating Agents : Instead of methyl chloroacetate, a chiral electrophile could be used for the etherification step. For example, using a chiral 2-halopropionate ester would introduce a stereocenter on the side chain, leading to (R)- or (S)- enantiomers of the corresponding analogue.

Atropisomerism : Introducing bulky substituents at the positions ortho to the ether linkage could restrict bond rotation, potentially leading to stable, separable atropisomers. This is a form of axial chirality that can be controlled through stereoselective coupling reactions.

Catalytic Asymmetric Methods : For more complex analogues, modern catalytic methods employing chiral transition metal catalysts or organocatalysts could be used to install stereocenters with high enantioselectivity.

These advanced strategies, while not necessary for the parent compound, open the door to creating a diverse library of chiral analogues for further research and development.

Chemo- and Regioselective Synthetic Pathways

The synthesis of this compound from vanillic acid presents a classic challenge of selectivity, requiring precise control over both chemo- and regioselectivity.

Regioselectivity: Vanillic acid possesses two acidic protons: one on the phenolic hydroxyl group (at C-4) and one on the carboxylic acid group (at C-1). The reaction's regioselectivity is dictated by the differential nucleophilicity of the corresponding conjugate bases formed upon deprotonation. The phenolic hydroxyl group is less acidic (pKa ≈ 9.4) than the carboxylic acid group (pKa ≈ 4.5). However, the resulting phenoxide is a significantly stronger nucleophile than the carboxylate anion. The negative charge on the carboxylate is delocalized between two oxygen atoms, rendering it less available for nucleophilic attack. Consequently, under typical Williamson ether synthesis conditions using a suitable base like potassium carbonate (K₂CO₃), the alkylation with methyl 2-bromoacetate occurs preferentially at the phenolic oxygen. nih.gov

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The key here is promoting the desired O-alkylation of the phenoxide over potential side reactions. The primary competing reaction would be the esterification of the carboxylate group by the alkylating agent. However, the SN2 reaction at the phenoxide is kinetically favored over the esterification of the resonance-stabilized and less nucleophilic carboxylate. researchgate.net Careful selection of a non-nucleophilic base and control of reaction temperature are crucial to ensure high chemoselectivity.

| Selectivity Type | Challenge | Controlling Factors | Favorable Outcome |

|---|---|---|---|

| Regioselectivity | Two potential sites for alkylation: Phenolic -OH (C4) vs. Carboxylic -OH (C1). | Higher nucleophilicity of the phenoxide ion compared to the carboxylate ion. | Alkylation occurs exclusively at the C4-phenolic oxygen. |

| Chemoselectivity | Desired O-alkylation vs. potential C-alkylation or esterification of the carboxylate. | Use of a mild, non-nucleophilic base (e.g., K₂CO₃); SN2 reaction conditions favoring the stronger nucleophile. | Formation of the ether linkage is highly favored over side reactions. |

Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials. chegg.com

Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). Green alternatives aim to reduce or eliminate these volatile organic compounds.

Solvent-Free and Microwave-Assisted Synthesis: Reactions can be performed under solvent-free ("neat") conditions, where the reactants are mixed with a solid base (e.g., K₂CO₃) and irradiated with microwaves. cem.com Microwave heating can dramatically reduce reaction times from hours to minutes and increase yields by providing rapid and uniform heating. researchgate.netmdpi.com For the synthesis of the target compound, a mixture of vanillic acid, methyl 2-bromoacetate, and potassium carbonate could be subjected to microwave irradiation, potentially providing a high-yield, energy-efficient, and solventless route. researchgate.netresearchgate.net

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving immiscible reactants. biomedres.usaustinpublishinggroup.com In this synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), can facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase containing the alkylating agent. ijche.com This method can enhance reaction rates, allow for the use of less hazardous solvents (including water), and enable reactions to proceed under milder conditions. ijche.comdoaj.orgresearchgate.net The use of PTC in combination with ultrasonic irradiation has also been shown to improve reaction kinetics. ijche.com

Atom Economy: A key metric in green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.edudocbrown.info For the proposed synthesis of this compound from vanillic acid and methyl 2-bromoacetate, the atom economy can be calculated as follows:

Reaction: C₈H₈O₄ + C₃H₅BrO₂ → C₁₁H₁₂O₆ + HBr

Molar Masses:

Vanillic Acid (C₈H₈O₄): 168.15 g/mol

Methyl Bromoacetate (C₃H₅BrO₂): 152.97 g/mol

Product (C₁₁H₁₂O₆): 240.21 g/mol

Calculation: Percent Atom Economy = (Molar Mass of Product / Sum of Molar Masses of Reactants) x 100 Percent Atom Economy = [240.21 / (168.15 + 152.97)] x 100 = (240.21 / 321.12) x 100 ≈ 74.8%

An atom economy of 74.8% is typical for a substitution reaction where a leaving group is displaced. libretexts.org While not as high as addition reactions (which can have 100% atom economy), it represents a reasonably efficient use of atomic resources. scranton.edu

Sustainability Assessments: Beyond atom economy, a broader sustainability assessment would consider the E-Factor (Environmental Factor), which quantifies the total mass of waste produced per kilogram of product. acs.org In this synthesis, the primary waste streams would include the inorganic salt byproduct (e.g., potassium bromide), solvent used in the reaction and purification, and any unreacted starting materials. Green methodologies like solvent-free synthesis or the use of recyclable solvents would significantly lower the E-Factor. acs.org The choice of reagents is also critical; for instance, using methyl 2-chloroacetate instead of the bromo-analogue might be more cost-effective and environmentally benign, although it is less reactive.

Scale-Up Synthesis Methodologies for Research Applications

Transitioning the synthesis of this compound from a laboratory benchtop to a larger, multi-gram scale for research purposes requires careful consideration of several process parameters to ensure safety, consistency, and efficiency. labster.com

Reaction Conditions and Heat Management: The O-alkylation reaction is typically exothermic. During scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. labster.com This necessitates controlled, slow addition of the alkylating agent (methyl 2-bromoacetate) and potentially external cooling to prevent thermal runaways and the formation of byproducts. senieer.com

Mixing and Mass Transfer: Ensuring efficient mixing is crucial, especially in a heterogeneous system involving a solid base like K₂CO₃. labster.com Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in lower yields and inconsistent product quality. The choice of reactor geometry and stirrer type becomes important at a larger scale.

Work-up and Purification: Laboratory-scale purifications often rely on chromatography, which is impractical for larger quantities. For a scaled-up process, purification would shift towards extraction and crystallization. labster.com The acidic nature of the product allows for a straightforward acid-base extractive workup. The reaction mixture can be diluted with water and an organic solvent; washing with a mild base would deprotonate the carboxylic acid, pulling the product into the aqueous layer while leaving non-acidic impurities behind. Subsequent acidification of the aqueous layer would precipitate the pure product, which can then be isolated by filtration. gordon.edu Recrystallization from a suitable solvent system would be the final step to achieve high purity. Syntheses of related pharmaceutical intermediates have been successfully performed on decagram and hectogram scales, demonstrating the feasibility of such procedures. derpharmachemica.comresearchgate.net

| Parameter | Lab-Scale Approach (mg-g) | Scale-Up Approach (>10 g) | Rationale |

|---|---|---|---|

| Heat Control | Heating mantle/oil bath | Jacketed reactor, controlled reagent addition, overhead stirring | Manage exotherm and ensure uniform temperature profile. senieer.com |

| Purification | Column chromatography | Acid-base extraction, crystallization | Efficiency, cost-effectiveness, and throughput for larger quantities. |

| Solvent Choice | DMF, Acetonitrile | Acetone, 2-Butanone (MEK), or greener alternatives if possible | Consider boiling point, safety, and ease of removal at scale. derpharmachemica.com |

| Process Time | Typically short | Significantly longer due to slower additions, heating/cooling cycles. senieer.com | Stability of reactants, intermediates, and product over extended periods must be confirmed. |

Table of Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Target compound of synthesis |

| 4-hydroxy-3-methoxybenzoic acid (Vanillic acid) | Starting material |

| Methyl 2-bromoacetate | Alkylating agent |

| Methyl 2-chloroacetate | Alternative alkylating agent |

| Potassium carbonate (K₂CO₃) | Base in the reaction |

| Dimethylformamide (DMF) | Conventional solvent |

| Acetonitrile | Conventional solvent |

| Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst |

Chemical Reactivity and Transformation Mechanisms of 3 Methoxy 4 2 Methoxy 2 Oxoethoxy Benzoic Acid

Acidic Properties and Derivatization via the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for chemical modification, defining the compound's acidic nature and serving as a handle for derivatization.

Formation of Esters, Amides, and Anhydrides

The carboxyl group (-COOH) readily undergoes reactions to form a variety of acid derivatives. These transformations are fundamental in synthetic chemistry for altering the molecule's physical properties and for constructing more complex structures.

Esters: Esterification of the carboxylic acid can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). For instance, reaction with methanol (B129727) (CH₃OH) would yield the corresponding methyl ester. Alternative methods include reaction with alkylating agents like dimethyl sulfate (B86663) under basic conditions. diva-portal.orggoogle.com These reactions are crucial for protecting the carboxylic acid group or for creating derivatives with altered solubility and reactivity.

Amides: Amide formation requires the activation of the carboxylic acid, typically followed by reaction with a primary or secondary amine. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are frequently used in aqueous solutions to facilitate the coupling between the carboxylic acid and an amine. thermofisher.com In organic solvents, dicyclohexylcarbodiimide (B1669883) (DCC) is a common coupling agent. thermofisher.com This reaction is versatile, allowing for the introduction of a wide range of amine-containing substituents.

Anhydrides: Anhydrides can be synthesized from the carboxylic acid, for example, by reacting the corresponding carboxylate salt with an acyl chloride or by the dehydration of two carboxylic acid molecules. The formation of mixed anhydrides is also a common strategy in peptide synthesis to activate the carboxyl group. thermofisher.com

| Derivative | General Reaction | Typical Reagents |

|---|---|---|

| Ester | R-COOH + R'-OH ⇌ R-COOR' + H₂O | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) |

| Amide | R-COOH + R'-NH₂ → R-CONH-R' + H₂O | Amine, Coupling Agent (e.g., EDAC, DCC) |

| Anhydride | 2 R-COOH → (RCO)₂O + H₂O | Dehydrating Agent |

Decarboxylation Pathways and Conditions

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), typically requires harsh conditions for unactivated aromatic acids. nist.gov The reaction is highly dependent on the nature and position of other substituents on the benzene (B151609) ring. Substituents that can stabilize the intermediate formed upon CO₂ loss facilitate the reaction. For instance, electron-donating groups such as hydroxyl or methoxy (B1213986) groups at the ortho or para positions can significantly lower the temperature required for decarboxylation. nist.gov

For 3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid, the ether linkage at the para position is an activating group. Under high-temperature conditions, typically in the range of 400 °C, the compound is expected to undergo decarboxylation. nist.gov The reaction likely proceeds through a mechanism involving the protonation of the ipso-carbon (the carbon bearing the carboxyl group), followed by the elimination of CO₂. The resulting product would be 1-methoxy-2-(2-methoxy-2-oxoethoxy)benzene. Studies on similar compounds like vanillic acid (4-hydroxy-3-methoxybenzoic acid) show nearly complete decarboxylation under such conditions. nist.gov

Reactions Involving the Methoxy and Ether Linkages

The ether functionalities, both the methoxy group on the ring and the ether linkage in the side chain, are generally stable but can be cleaved under specific, often forcing, conditions.

Cleavage and Modification of Ether Bonds

Ether cleavage is a chemical reaction that breaks the carbon-oxygen bond of an ether. wikipedia.org This transformation typically requires strong acids, often in combination with a good nucleophile.

Aryl Methyl Ether Cleavage: The methoxy group attached to the aromatic ring is an aryl methyl ether. Cleavage of such ethers is commonly accomplished using strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. This would convert the methoxy group into a hydroxyl group.

Alkyl Aryl Ether Cleavage: The side chain is attached to the ring via an alkyl-aryl ether linkage. Acid-catalyzed cleavage of this bond would also occur under similar harsh conditions, breaking the bond between the oxygen and the benzylic carbon to yield 3-methoxy-4-hydroxybenzoic acid.

Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for the cleavage of aryl ethers under milder conditions than hydrohalic acids. organic-chemistry.org

Hydrolysis of Ester Moieties within the Ether Side Chain

The side chain contains a methyl ester group (-COOCH₃) that is susceptible to hydrolysis. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, also known as saponification, is a common and efficient method. chemspider.com It involves treating the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt with a strong acid yields the corresponding carboxylic acid. This reaction would selectively transform the side chain, converting this compound into 3-Methoxy-4-(carboxymethoxy)benzoic acid without affecting the more stable ether linkages or the primary carboxylic acid group under controlled conditions. chemspider.com

| Functional Group | Reaction | Typical Reagents | Product Type |

|---|---|---|---|

| Aryl Methyl Ether | Cleavage | HI, HBr, BBr₃ | Phenol (B47542) |

| Alkyl Aryl Ether | Cleavage | HI, HBr | Phenol |

| Methyl Ester (Side Chain) | Hydrolysis (Saponification) | NaOH(aq), then H₃O⁺ | Carboxylic Acid |

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The outcome of such reactions is dictated by the directing and activating/deactivating effects of the existing substituents.

Directing Effects:

-COOH (Carboxylic Acid): This group is strongly deactivating and a meta-director.

-OCH₃ (Methoxy): This group is strongly activating and an ortho, para-director.

-O-CH₂COOCH₃ (Ether Side Chain): This group is also strongly activating and an ortho, para-director due to the lone pairs on the oxygen atom adjacent to the ring.

Considering the structure, the available positions for substitution are C-2, C-5, and C-6.

The C-5 position is ortho to the highly activating ether group at C-4.

The C-2 position is ortho to the methoxy group at C-3 but is sterically hindered by the adjacent carboxylic acid group.

The C-6 position is para to the methoxy group at C-3.

The directing effect of the ether group at C-4 is generally stronger than that of the methoxy group at C-3. Therefore, electrophilic substitution is most likely to occur at the C-5 position, which is ortho to the ether group and meta to the carboxylic acid. This prediction is supported by studies on similar molecules; for example, the nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate occurs at the position ortho to the ether linkage. mdpi.com

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Introducing an alkyl or acyl group, although these reactions may be complicated by the presence of the deactivating carboxyl group.

Halogenation and Nitration Studies

Halogenation and nitration are classic examples of electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions on this compound is determined by the directing effects of the existing substituents.

Directing Effects: The methoxy group (-OCH₃) at position C3 and the ether oxygen of the (2-methoxy-2-oxoethoxy) group (-OCH₂COOCH₃) at position C4 are both electron-donating groups. libretexts.orgmsu.edu They activate the aromatic ring towards electrophilic attack and are ortho, para-directors. libretexts.orgmsu.edu Conversely, the carboxylic acid group (-COOH) at position C1 is an electron-withdrawing group that deactivates the ring and acts as a meta-director. libretexts.org

Predicted Regioselectivity: The combined influence of these groups strongly favors substitution at the C5 position. This position is ortho to the C4 ether, para to the C3 methoxy group, and meta to the C1 carboxylic acid. The activating effects of the two ether groups converge on this position, making it the most nucleophilic site on the ring. Substitution at other positions is less favorable due to steric hindrance or the deactivating influence of the carboxyl group. For instance, halogenation of the structurally related compound vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) occurs selectively at the C5 position. rsc.orguni.eduscientific.net

Reaction Conditions:

Nitration: This transformation is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.orgresearchgate.net The reaction would be expected to yield 3-Methoxy-4-(2-methoxy-2-oxoethoxy)-5-nitrobenzoic acid.

Halogenation: Bromination or chlorination can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, FeCl₃) or in a solvent like acetic acid. rsc.orguomustansiriyah.edu.iq These conditions would likely produce the corresponding 5-bromo or 5-chloro derivative.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Electron-Withdrawing (Deactivating) | Meta (C3, C5) |

| -OCH₃ | C3 | Electron-Donating (Activating) | Ortho, Para (C2, C4, C6) |

| -OCH₂COOCH₃ | C4 | Electron-Donating (Activating) | Ortho, Para (C3, C5) |

Predicted outcome of Electrophilic Aromatic Substitution: Predominant substitution at the C5 position.

Friedel-Crafts Acylation and Alkylation Potential

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds on aromatic rings. wikipedia.org However, their application to this compound is severely limited.

Limitations: The aromatic ring of the target compound is substituted with a carboxylic acid, which is a strongly deactivating group. Friedel-Crafts reactions, both alkylation and acylation, generally fail on aromatic rings bearing strongly electron-withdrawing substituents. libretexts.orglibretexts.org

Catalyst Deactivation: Furthermore, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction would preferentially coordinate with the lone pair electrons on the oxygen atoms of the carboxylic acid and ether functionalities. libretexts.orglibretexts.org This interaction forms a complex that further deactivates the ring, rendering it unreactive toward the carbocation or acylium ion electrophiles. libretexts.org

Therefore, direct Friedel-Crafts acylation or alkylation on this compound is not considered a viable synthetic pathway under standard conditions. The carboxylic acid group would need to be protected or transformed into a non-deactivating group for such a reaction to proceed.

Reduction and Oxidation Chemistry of the Chemical Compound

Reduction of Carboxylic Acid to Alcohol

The carboxylic acid and the ester functionalities within the molecule are both susceptible to reduction. The choice of reducing agent determines the outcome of the reaction.

Non-selective Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will readily reduce both the carboxylic acid and the ester group. harvard.edu This reaction, typically performed in an anhydrous ether solvent followed by an aqueous workup, would convert the carboxylic acid to a primary alcohol and the methyl ester to a primary alcohol, yielding a diol: (4-(2-hydroxyethoxy)-5-methoxy-1,2-phenylene)dimethanol.

Selective Reduction: Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are known to exhibit high chemoselectivity for the reduction of carboxylic acids in the presence of esters. harvard.educommonorganicchemistry.comresearchgate.net Applying these reagents would likely reduce the carboxylic acid at the C1 position to a primary alcohol while leaving the methyl ester in the side chain intact. The expected major product would be [3-Methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methanol. Recent advancements have highlighted protocols using borane catalysis that tolerate a wide range of functional groups, including esters. nih.govresearchgate.net

| Reducing Agent | Target Functional Group(s) | Expected Product | Selectivity |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid and Ester | (4-(2-hydroxyethoxy)-5-methoxy-1,2-phenylene)dimethanol | Low |

| Borane (BH₃·THF or BH₃·SMe₂) | Carboxylic Acid | [3-Methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methanol | High |

Oxidative Cleavage of Aromatic Rings (Theoretical)

Aromatic rings are generally robust, but under harsh oxidative conditions, the benzene ring of this compound can undergo cleavage. This process is primarily of theoretical interest as it typically lacks synthetic utility for complex molecules.

Reagents and Conditions: Potent oxidizing agents such as ozone (O₃), potassium permanganate (B83412) (KMnO₄) under forcing conditions, or ruthenium tetroxide (RuO₄) can break open the aromatic ring. The presence of electron-donating methoxy groups makes the ring more electron-rich and thus more susceptible to oxidative attack compared to unsubstituted benzene. acs.org

Reaction Pathway: The oxidation would likely proceed via initial hydroxylation of the ring, followed by cleavage of the bonds between the oxygen-bearing carbons. nih.gov This would result in a complex mixture of aliphatic carboxylic acids. For example, ozonolysis followed by an oxidative workup would cleave the double bonds within the ring, ultimately leading to smaller, highly oxidized fragments. Given the complexity of the starting material, this is not a controlled transformation and would likely lead to extensive degradation.

Complexation and Coordination Chemistry Studies

Ligand Properties and Metal Chelation

This compound possesses multiple oxygen atoms with lone pairs of electrons, making it a potential polydentate ligand for various metal ions. The development of polydentate ligands is a central theme in modern coordination chemistry. nih.govutc.edu

Potential Donor Sites: The molecule offers several coordination sites:

The carboxylic acid group , which upon deprotonation to a carboxylate (-COO⁻), can act as a bidentate or bridging ligand.

The methoxy group oxygen at C3.

The ether oxygen in the side chain at C4.

The carbonyl oxygen of the ester in the side chain.

Chelation and Coordination Modes: The spatial arrangement of these donor atoms allows for potential chelation. The carboxylate group, in conjunction with the adjacent methoxy group, could form a six-membered chelate ring. More effectively, the carboxylate and the ether-ester side chain could engage in multi-site coordination. Substituted benzoic acids are well-known to form stable complexes with a variety of metal ions. sid.irresearchgate.net For example, 2,3-dihydroxybenzoic acid has been studied for its iron-chelating properties. nih.gov

Metal Ion Preference: The oxygen donor atoms are classified as "hard" donors according to Hard and Soft Acids and Bases (HSAB) theory. They are expected to form the most stable complexes with hard metal ions, such as:

Alkali and alkaline earth metals (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺)

Transition metals in higher oxidation states (e.g., Ti⁴⁺, Zr⁴⁺, Fe³⁺)

Lanthanide ions (e.g., La³⁺, Eu³⁺)

The coordination of polyaromatic carboxylate ligands with Zn(II) has been shown to produce coordination polymers with interesting structural features. mdpi.com The flexible nature of the ether-ester side chain in this compound could facilitate the formation of diverse supramolecular structures. researchgate.netx-mol.net

| Potential Donor Atom/Group | Type of Donor | Preferred Metal Ions (HSAB Theory) |

|---|---|---|

| Carboxylate (-COO⁻) | Hard (Bidentate) | Hard acids (e.g., Fe³⁺, Al³⁺, Ca²⁺, Ln³⁺) |

| Ether Oxygens (-OCH₃, -OCH₂-) | Hard (Monodentate) | Hard acids (e.g., Li⁺, Mg²⁺) |

| Ester Carbonyl Oxygen (C=O) | Hard (Monodentate) | Hard acids |

Supramolecular Interactions

The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions, which dictate its crystal packing and solid-state structure. While direct crystallographic studies on this specific molecule are not extensively reported in the reviewed literature, a comprehensive understanding of its potential supramolecular behavior can be inferred from the well-documented interactions of its constituent functional groups—carboxylic acid, methoxy, ester, and the aromatic ring—and from studies on analogous benzoic acid derivatives. The primary forces at play are expected to be strong hydrogen bonding, complemented by weaker C–H···O interactions and π–π stacking.

The most significant supramolecular interaction anticipated for this compound is the formation of hydrogen-bonded dimers through its carboxylic acid moiety. This is a characteristic and highly stable motif for carboxylic acids, where two molecules are linked by a pair of O–H···O hydrogen bonds, forming a cyclic R²₂(8) graph set motif. This dimerization is a common feature in the crystal structures of a vast number of substituted benzoic acids. The stability of this dimer is a primary factor in the crystallization and physical properties of these compounds.

The interplay between these various non-covalent forces—strong O–H···O hydrogen bonds, weaker C–H···O interactions, and π–π stacking—ultimately determines the specific polymorphic form and the resulting physicochemical properties of solid this compound.

Table 1: Potential Supramolecular Interactions for this compound

| Interaction Type | Donor Group | Acceptor Group | Description |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of characteristic centrosymmetric R²₂(8) dimers, which are the primary building blocks of the supramolecular structure. |

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Ether Oxygen, Ester Carbonyl Oxygen, Methoxy Oxygen | These weaker interactions link the primary hydrogen-bonded units, contributing to the stability of the 3D crystal lattice. |

| π–π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Face-to-face or parallel-displaced stacking of aromatic rings contributes to the overall packing efficiency and lattice energy. |

Advanced Characterization Techniques and Structural Elucidation in Research

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. Although specific experimental data for 3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on established principles and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would feature an AMX spin system characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The protons on the side chain and methoxy (B1213986) groups would appear as sharp singlets in the aliphatic region.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Integration |

| COOH | ~11.0 - 13.0 | Broad Singlet | - | 1H |

| H-6 (Aromatic) | ~7.70 | Doublet | J ≈ 2.0 | 1H |

| H-5 (Aromatic) | ~7.65 | Doublet of Doublets | J ≈ 8.5, 2.0 | 1H |

| H-2 (Aromatic) | ~7.05 | Doublet | J ≈ 8.5 | 1H |

| O-CH₂-CO | ~4.80 | Singlet | - | 2H |

| Ar-O-CH₃ | ~3.90 | Singlet | - | 3H |

| CO-O-CH₃ | ~3.75 | Singlet | - | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be characterized by signals for the carbonyl carbons of the carboxylic acid and ester, the aromatic carbons, the methylene (B1212753) carbon, and the two methoxy carbons.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~170.0 |

| C=O (Ester) | ~169.0 |

| C-4 (Aromatic) | ~152.0 |

| C-3 (Aromatic) | ~148.0 |

| C-1 (Aromatic) | ~124.5 |

| C-5 (Aromatic) | ~123.0 |

| C-6 (Aromatic) | ~115.0 |

| C-2 (Aromatic) | ~112.0 |

| O-C H₂-CO | ~66.0 |

| Ar-O-C H₃ | ~56.0 |

| CO-O-C H₃ | ~52.5 |

2D-NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment.

COSY: Would confirm the coupling between the adjacent aromatic protons H-5 and H-6, and H-5 and H-2.

HSQC: Would correlate each proton signal to its directly attached carbon atom (e.g., the methylene protons at ~4.80 ppm to the methylene carbon at ~66.0 ppm).

HMBC: Would reveal long-range (2-3 bond) correlations crucial for confirming the connectivity of the fragments. Key correlations would include the methylene protons (O-CH₂-CO) to the aromatic C-4 carbon and the ester carbonyl carbon, and the aromatic methoxy protons to the C-3 carbon.

Vibrational spectroscopy provides a characteristic "fingerprint" of a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The IR spectrum of this compound would be dominated by strong absorptions from the carbonyl groups and the broad O-H stretch of the carboxylic acid dimer.

Raman Spectroscopy: Raman spectroscopy, a complementary technique, is often more sensitive to non-polar bonds and symmetric vibrations. It would be particularly useful for identifying the aromatic ring vibrations and the C-C backbone stretches.

Interactive Table: Predicted Vibrational Spectroscopy Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Method |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid Dimer | IR |

| ~3080 | C-H stretch | Aromatic | IR, Raman |

| ~2950 | C-H stretch | Methoxy, Methylene | IR, Raman |

| ~1760 | C=O stretch | Ester | IR, Raman |

| ~1700 | C=O stretch | Carboxylic Acid | IR, Raman |

| ~1600, ~1500 | C=C stretch | Aromatic Ring | IR, Raman |

| ~1280 | C-O stretch | Carboxylic Acid / Ester | IR |

| ~1250, ~1030 | C-O-C stretch | Aryl-Alkyl Ether | IR |

Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

The molecular formula of the compound is C₁₁H₁₂O₆, giving a monoisotopic mass of 240.0634 Da.

Fragmentation Analysis: In electron ionization (EI-MS), the molecular ion ([M]⁺˙) would undergo characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure. Key predicted fragmentation pathways include:

Loss of the methoxycarbonylmethyl group: Cleavage of the ether bond to give a fragment corresponding to the vanillic acid radical cation (m/z 168).

Loss of the entire side chain: Cleavage at the C4-O bond to yield a fragment at m/z 151.

Decarboxylation: Loss of CO₂ from the molecular ion or subsequent fragments.

Loss of a methoxy radical (·OCH₃): A common fragmentation for methoxy-substituted aromatics.

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z (Da) | Predicted Fragment Ion |

| 240 | [C₁₁H₁₂O₆]⁺˙ (Molecular Ion) |

| 209 | [M - ·OCH₃]⁺ |

| 181 | [M - ·COOCH₃]⁺ |

| 168 | [C₈H₈O₄]⁺˙ (Vanillic acid) |

| 151 | [C₈H₇O₃]⁺ |

| 123 | [C₇H₇O₂]⁺ |

X-ray Crystallography and Solid-State Structural Studies

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides the definitive arrangement of molecules in the solid state, offering insights into intermolecular interactions and packing motifs.

No crystal structure for this compound has been deposited in public databases to date. However, based on the structures of numerous other substituted benzoic acids, a highly predictable packing motif can be described. The dominant intermolecular interaction is the formation of a robust centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two separate molecules. This R²₂(8) graph set motif is a hallmark of carboxylic acid crystal structures.

These primary dimers would then be further organized into a three-dimensional lattice through weaker interactions, such as:

C-H···O interactions: Between the aromatic or methylene C-H donors and the oxygen atoms of the carbonyls or ethers as acceptors.

π-π stacking: Potential offset stacking interactions between the electron-rich aromatic rings of adjacent dimers.

The existence of different crystalline forms (polymorphism) or multi-component crystals (co-crystals) is a critical area of research in materials and pharmaceutical science.

Polymorphism: Substituted benzoic acids are known to exhibit polymorphism, where different crystal packing arrangements can arise from variations in crystallization conditions. uky.edumdpi.comucl.ac.ukacs.orgnih.gov The conformational flexibility of the -(O-CH₂-COOCH₃) side chain in this compound—specifically the rotation around the Ar-O, O-C, and C-C bonds—increases the likelihood of accessing different energetic minima, which could lead to the formation of distinct polymorphs. Each polymorph would possess unique physical properties, such as melting point and solubility.

Co-crystallization: The presence of a strong hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (ether and carbonyl oxygens) makes this molecule an excellent candidate for co-crystallization studies. Co-crystals are formed by combining the target molecule with a second, different molecule (a co-former) in a specific stoichiometric ratio. Research on the closely related vanillic acid has shown its propensity to form co-crystals with a variety of co-formers. rsc.orgrsc.orgbohrium.comresearchgate.netresearchgate.net This strategy could be employed to modify the physicochemical properties of this compound in a controlled manner.

Chromatographic and Separation Methodologies in Purity Assessment.

The purity of this compound is critical for its reliable use in research. Chromatographic techniques are the premier methods for this purpose, leveraging subtle differences in the physicochemical properties of components within a mixture to achieve separation. The selection of a specific chromatographic method is dictated by the compound's properties, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for the analysis of non-volatile compounds like this compound. Its applicability stems from the compound's polarity, conferred by the carboxylic acid and ester functional groups, and its strong ultraviolet (UV) absorbance, due to the substituted benzene ring.

Analytical HPLC is employed for the precise quantification of purity and identification of impurities. A common approach involves reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. For this specific benzoic acid derivative, a gradient elution is typically effective. uoregon.eduekb.eg This involves changing the composition of the mobile phase over time, for instance, by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous, slightly acidic buffer. The acidic modifier (e.g., formic acid or trifluoroacetic acid) ensures that the carboxylic acid group remains protonated, leading to better peak shape and reproducible retention times. sielc.comsigmaaldrich.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Preparative HPLC utilizes the same separation principles as its analytical counterpart but on a larger scale to isolate and purify the compound of interest. waters.com This is achieved by using columns with a larger internal diameter and particle size, allowing for higher flow rates and the injection of larger sample volumes. Fractions of the eluent are collected as the target compound exits the column, and these are later combined and concentrated to yield the purified substance. The primary goal is to achieve high recovery of the compound at the desired purity level. waters.com

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The molecule's free carboxylic acid group makes it highly polar and non-volatile, and it is prone to thermal decomposition at the high temperatures required for GC analysis. libretexts.orgcolostate.edu Therefore, a chemical modification step known as derivatization is necessary to convert the non-volatile acid into a more volatile and thermally stable form. research-solution.com

The most common derivatization strategy for carboxylic acids is esterification or silylation. gcms.cz Silylation, for example, involves reacting the compound with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reagent replaces the active hydrogen of the carboxylic acid group with a nonpolar trimethylsilyl (B98337) (TMS) group, thereby increasing the molecule's volatility and making it suitable for GC analysis. libretexts.orgcolostate.edu

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a mass spectrometer (MS) detector. GC-MS provides not only retention time data for purity assessment but also mass spectral data that can definitively confirm the identity of the derivatized compound and any impurities.

Computational and Theoretical Investigations of 3 Methoxy 4 2 Methoxy 2 Oxoethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For molecules like 3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict reactivity descriptors. researchgate.netsemanticscholar.org

The reactivity of the molecule can be understood by examining its molecular electrostatic potential (MEP) map. The MEP surface illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov For this benzoic acid derivative, the most negative potential (electron-rich regions), susceptible to electrophilic attack, is expected to be localized around the oxygen atoms of the carboxylic acid, the ether linkages, and the carbonyl group of the ester. nih.gov Conversely, the most positive potential (electron-poor regions) would be found around the acidic proton of the carboxyl group, making it the primary site for nucleophilic attack or deprotonation. nih.gov

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of the molecule's stability and reactivity. These descriptors include chemical hardness, softness, electronegativity, and the electrophilicity index. A molecule with a small energy gap between its frontier orbitals is generally considered "soft," indicating higher reactivity and polarizability. nih.gov

Table 1: Predicted Global Reactivity Descriptors (Illustrative Values Based on Similar Compounds)

| Descriptor | Formula | Predicted Characteristic |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Low to moderate, indicating good reactivity |

| Chemical Softness (S) | 1 / (2η) | Moderate to high |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | High, due to electronegative oxygen atoms |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals (FMOs) that govern chemical reactivity and electronic transitions. openaccesspub.org The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov

For this compound, the HOMO is expected to be primarily localized over the electron-rich benzene (B151609) ring and the oxygen atoms of the methoxy (B1213986) and ether substituents, which act as electron-donating groups. semanticscholar.org The LUMO, on the other hand, would likely be distributed over the electron-withdrawing carboxylic acid and ester groups, particularly the C=O bonds. semanticscholar.org The energy gap for this molecule is predicted to be relatively small, characteristic of aromatic compounds with both electron-donating and electron-withdrawing groups, facilitating intramolecular charge transfer upon electronic excitation. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on Analogous Benzoic Acid Derivatives

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 4-Bromo-3-(methoxymethoxy) benzoic acid | B3LYP/6-311++G(d,p) | -6.83 | -1.74 | 5.09 |

Note: These values are for illustrative purposes to show typical ranges for similar functionalized aromatic acids. semanticscholar.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility, solution-phase behavior, and intermolecular interactions of a molecule. fip.org

The conformation and behavior of this compound in solution are significantly influenced by the solvent. In polar solvents like water or ethanol, the polar carboxylic acid group will form strong hydrogen bonds with solvent molecules. The ether and ester groups will also interact favorably with polar solvents. These interactions stabilize the molecule and influence the rotational freedom of its side chains. MD simulations can model these explicit solvent interactions, revealing the solvation shell structure and its impact on the molecule's preferred conformations. mdpi.com The flexibility of the ethoxybenzoic acid side chain allows for multiple rotational conformers, and MD simulations can map the potential energy surface to identify the most stable conformations in a given solvent environment. researchgate.net

In the solid state and in concentrated solutions, this compound is expected to exhibit significant intermolecular interactions. Like most carboxylic acids, it is highly likely to form head-to-head hydrogen-bonded dimers through its carboxylic acid groups. conicet.gov.ar This dimeric structure is a very stable and common motif for benzoic acids. conicet.gov.ar

Beyond this primary interaction, MD simulations can explore other potential interactions, such as C-H···O hydrogen bonds involving the methoxy groups and π-π stacking between the aromatic rings. conicet.gov.ar The relative orientation of the molecules in an aggregate will be determined by a balance of these forces. The presence of multiple flexible side chains may lead to more complex packing arrangements compared to simpler benzoic acids. conicet.gov.ar MD simulations can predict the radial distribution functions between different parts of the molecules, providing insight into the likelihood and geometry of these intermolecular associations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

For this compound, theoretical calculations can predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

Vibrational Spectra: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. scispace.com For this molecule, characteristic vibrational modes would include the O-H stretch of the carboxylic acid (typically broad), the C=O stretches of the acid and ester groups (strong and distinct), C-O-C stretching from the ether and ester linkages, and various aromatic C-H and C=C stretching and bending modes. scispace.com Comparing the computed spectrum with an experimental one can confirm the molecular structure and the assignment of vibrational bands. researchgate.net

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These calculations provide theoretical chemical shifts that typically show a strong linear correlation with experimental values. epstem.net This allows for the assignment of peaks in the experimental NMR spectrum, which can be complex for a molecule with multiple distinct proton and carbon environments.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. sharif.edu The calculations would likely predict transitions corresponding to π→π* excitations within the aromatic ring and n→π* transitions associated with the carbonyl groups. sharif.edu

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromo-3-(methoxymethoxy)benzoic acid |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, providing insights into the energetics and kinetics of different reaction pathways.

For this compound, derivatization reactions could involve the carboxylic acid group (e.g., esterification, amidation) or electrophilic aromatic substitution on the benzene ring. Computational modeling can be used to investigate the mechanisms of these reactions.

For instance, in an esterification reaction of the carboxylic acid, theoretical calculations can map out the potential energy surface for the reaction, identifying the reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction mechanism, such as whether it proceeds through a concerted or stepwise pathway. The calculations can also reveal the role of catalysts, such as acids or bases, in lowering the activation energy of the reaction.

A key outcome of reaction pathway analysis is the determination of energy barriers (activation energies). The energy barrier is the energy difference between the reactants and the transition state. A higher energy barrier corresponds to a slower reaction rate. By calculating the energy barriers for different possible reaction pathways, the most favorable pathway can be identified.

Transition state theory can be used to estimate the reaction rate constant from the calculated energy barrier and the vibrational frequencies of the reactants and the transition state. These theoretical rate constants can then be compared with experimental kinetic data to validate the proposed mechanism.

For example, in the synthesis of bosutinib, which can start from the related compound 3-methoxy-4-hydroxybenzoic acid, several reaction steps such as esterification, alkylation, and nitration are involved. Computational modeling of these reaction steps for the target molecule would involve locating the transition state for each step and calculating the corresponding activation energy.

Interactive Table: Hypothetical Energy Barriers for Derivatization Reactions

| Reaction Type | Plausible Mechanism Step | Hypothetical Activation Energy (kcal/mol) |

| Esterification (Carboxyl) | Nucleophilic attack on carbonyl | 15 - 25 |

| Amidation (Carboxyl) | Formation of tetrahedral intermediate | 18 - 28 |

| Electrophilic Nitration (Ring) | Formation of sigma complex | 20 - 30 |

Note: These are hypothetical values intended to illustrate the type of data obtained from such studies. The actual values would depend on the specific reactants, catalysts, and solvent conditions modeled.

Applications of 3 Methoxy 4 2 Methoxy 2 Oxoethoxy Benzoic Acid As a Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Analogues

The structural framework of 3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid, derived from the bio-renewable vanillic acid, makes it an attractive starting material for the synthesis of complex natural products and their structurally diverse analogues. researchgate.netunitn.it

While direct total syntheses employing this compound are not yet extensively documented, its potential as a key intermediate can be inferred from the synthetic utility of its parent compound, vanillic acid. Vanillic acid and its derivatives have been utilized in the synthesis of various bioactive compounds. researchgate.netijsrst.comresearchgate.net The additional functional handles in this compound, namely the ester and ether side chain, offer enhanced opportunities for strategic bond formations and molecular elaborations.

For instance, the carboxylic acid moiety can be selectively activated to form amide or ester linkages, while the methyl ester on the side chain can be hydrolyzed to a secondary carboxylic acid, allowing for differential reactivity. This dual-acid functionality is particularly valuable in the synthesis of macrocyclic natural products or other complex architectures requiring sequential coupling reactions. A hypothetical retrosynthetic analysis of a complex natural product could envision this compound as a key fragment, where the substituted benzene (B151609) ring and its appended functionalities are incorporated into the target molecule early in the synthetic sequence.

The multifunctional nature of this compound makes it an ideal scaffold for the creation of chemical libraries of natural product analogues for structure-activity relationship (SAR) studies. The distinct reactivity of its functional groups allows for systematic structural modifications.

The following table outlines potential diversification strategies:

| Functional Group | Potential Modifications | Resulting Analogue Type |

| Carboxylic Acid | Amidation, Esterification, Reduction to alcohol | Amides, Esters, Benzyl alcohols |

| Methyl Ester | Hydrolysis to carboxylic acid, Transesterification, Reduction to alcohol | Di-acids, Di-esters, Diols |

| Aromatic Ring | Electrophilic substitution (e.g., nitration, halogenation) | Substituted aromatic analogues |

| Ether Linkage | Cleavage under specific conditions | Phenolic derivatives |

These modifications can be performed in various combinations to generate a wide array of analogues, which can then be screened for improved biological activity, selectivity, or pharmacokinetic properties. The synthesis of novel vanillic acid derivatives with potential biological activities, such as antibacterial or anti-inflammatory properties, has been reported, highlighting the value of this scaffold in medicinal chemistry. nih.govnih.gov

Scaffold for the Development of Novel Organic Materials

The rigid aromatic core and flexible side chain of this compound make it a promising candidate for the development of novel organic materials with tailored properties. Its origin from vanillic acid, a lignin-derived compound, also aligns with the growing demand for sustainable and bio-based materials. unitn.itnih.gov

Vanillic acid has been successfully used as a monomer for the synthesis of bio-based polyesters and other polymers. rsc.orgresearchgate.net Similarly, this compound can be envisioned as a valuable monomer in polymer chemistry. After hydrolysis of the methyl ester, the resulting dicarboxylic acid can be used in polycondensation reactions with diols to form polyesters. The presence of the methoxy (B1213986) group and the ether linkage in the side chain can impart unique properties to the resulting polymers, such as increased solubility, lower crystallinity, and altered thermal properties compared to polymers derived from simpler aromatic acids.

Below is a hypothetical comparison of the properties of a polyester (B1180765) derived from a diacid based on our target compound versus one derived from a simple vanillic acid-based diacid:

| Polymer Property | Polyester from Vanillic Acid Diacid (Hypothetical) | Polyester from this compound Diacid (Hypothetical) |

| Glass Transition Temperature (Tg) | High | Lower, due to increased flexibility of the side chain |

| Crystallinity | Semi-crystalline | Amorphous |

| Solubility in Organic Solvents | Limited | Enhanced |

| Young's Modulus | High | Moderate |

The ability to tune these properties by incorporating such functionalized bio-based monomers is of significant interest for the development of advanced and sustainable polymeric materials.

Substituted benzoic acids are well-known building blocks in supramolecular chemistry, capable of forming well-defined assemblies through hydrogen bonding and other non-covalent interactions. acs.orgacs.orgnih.govrsc.org this compound possesses multiple hydrogen bond donor and acceptor sites, making it an excellent candidate for the construction of supramolecular architectures such as gels, liquid crystals, and porous organic frameworks.

The carboxylic acid group can form robust hydrogen-bonded dimers, a common synthon in the crystal engineering of carboxylic acids. acs.org Additionally, the ether oxygens and the carbonyl group of the ester can participate in weaker C-H---O hydrogen bonds, further directing the self-assembly process. The interplay of these interactions could lead to the formation of complex and functional supramolecular structures. The potential for vanillic acid derivatives to form liquid crystalline phases has been a subject of recent interest, suggesting that appropriately modified derivatives of our target compound could also exhibit mesogenic properties. researchgate.net

Intermediate in the Preparation of Advanced Research Reagents

The unique combination of functional groups in this compound makes it a valuable intermediate for the synthesis of more complex and specialized research reagents. The differential reactivity of the carboxylic acid and the methyl ester allows for orthogonal chemical transformations, enabling the sequential introduction of different molecular fragments.

For example, the carboxylic acid could be coupled to a solid support or a biomolecule, while the ester group is carried through the reaction sequence and then deprotected to reveal a second reactive site for further functionalization. This strategy could be employed in the synthesis of affinity chromatography resins, fluorescent probes, or cross-linking agents. The synthesis of various vanillic acid derivatives for use as research tools in different fields of chemistry and biology is an active area of investigation. rasayanjournal.co.injournal-jps.com

Synthesis of Specialized Linkers and Spacers

The distinct functionalities of this compound make it a promising candidate for the synthesis of specialized linkers and spacers. Bifunctional linkers are crucial in fields such as drug delivery, proteomics, and materials science, where they serve to connect two or more different molecular entities.

The carboxylic acid group on the benzene ring can be readily converted into an active ester, amide, or other functionalities, providing a point of attachment to one molecule. Simultaneously, the methyl ester at the other end of the molecule can be hydrolyzed to a carboxylic acid, which can then be coupled to a second molecule. The intervening ether linkage and the aromatic ring provide a defined spatial separation and rigidity to the linker.

| Functional Group | Potential Reaction for Linker Synthesis | Resulting Linkage |

| Carboxylic Acid | Amide bond formation (e.g., with an amine-containing molecule) | Amide |

| Methyl Ester | Hydrolysis followed by amide bond formation | Amide |

| Aromatic Ring | Electrophilic substitution (less common for linker synthesis) | Carbon-carbon or carbon-heteroatom bond |

Derivatization for Spectroscopic Probes (Excluding Biological Probes)

Spectroscopic probes are molecules designed to change their photophysical properties (e.g., fluorescence, absorbance) in response to a specific stimulus, enabling the detection and quantification of analytes. The aromatic core of this compound, derived from a vanillic acid scaffold, can serve as a platform for the development of such probes.

Derivatization of the aromatic ring or the carboxylic acid and ester functionalities can be used to introduce fluorophores or chromophores. For example, the carboxylic acid could be coupled with an amino-functionalized fluorescent dye. Alternatively, the aromatic ring could be functionalized through electrophilic substitution to introduce groups that modulate its electronic properties and, consequently, its spectroscopic behavior.

While direct examples for this specific compound are not prevalent, the general principle of using substituted benzoic acids as scaffolds for probes is established. For instance, the derivatization of 3-nitrotyrosine-containing peptides for fluorogenic detection highlights a strategy where an aromatic amino acid is modified to create a fluorescent signal. A similar approach could be envisioned for this compound, where the existing functional groups provide handles for the attachment of signaling moieties.

Role in Catalyst Design and Ligand Synthesis

The structural features of this compound also suggest its potential utility in the design of catalysts and ligands for asymmetric synthesis and heterogeneous catalysis.

Chiral Ligand Precursor (Theoretical)

In asymmetric catalysis, chiral ligands are used to induce enantioselectivity in chemical reactions. While this compound is itself achiral, it can serve as a precursor for the synthesis of chiral ligands. The carboxylic acid and ester groups provide convenient points for the introduction of chiral moieties.

For example, the carboxylic acid could be coupled with a chiral amine or alcohol to introduce a stereogenic center. The resulting chiral molecule could then be used as a ligand in metal-catalyzed reactions. The synthesis of chiral 3-substituted and 3,4-disubstituted 1,2-oxazetidines demonstrates how achiral starting materials can be elaborated into chiral structures. Similarly, achiral benzoic acid derivatives have been used to form chiral cocrystals with amines, indicating the potential for this scaffold to participate in chiral recognition.

The development of chiral thiophosphorus acids as organocatalysts, while not directly related, underscores the principle of designing new chiral molecules from readily available starting materials. The functional handles on this compound would allow for the systematic modification and synthesis of a library of potential chiral ligands.

Heterogeneous Catalyst Support Modification (Theoretical)

In heterogeneous catalysis, the support material plays a critical role in the performance of the catalyst. Modifying the surface of a support, such as silica (B1680970), with organic molecules can enhance catalyst activity, selectivity, and stability. This compound could theoretically be used to modify the surface of a support material.

The carboxylic acid group can be used to anchor the molecule to a functionalized support. For example, it could react with surface hydroxyl groups on silica gel, potentially after activation or surface modification. This would result in a surface decorated with the methoxy and methoxycarbonylmethoxy functionalities. These tethered groups could then serve as coordination sites for metal nanoparticles or as a platform for further functionalization.

The immobilization of sulfuric acid on silica gel is an example of how a catalyst can be supported on a solid matrix. In a similar vein, the functional groups of this compound could be used to immobilize catalytic species. The synthesis of silica supports for biocatalyst immobilization further illustrates the importance of surface functionalization in creating effective heterogeneous catalysts.

Future Directions and Emerging Research Avenues for 3 Methoxy 4 2 Methoxy 2 Oxoethoxy Benzoic Acid

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable synthetic routes to 3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid and its derivatives is a primary area for future investigation. While classical methods for the formation of its core functional groups exist, emerging research is likely to focus on the application of novel catalytic systems that offer improved yields, selectivity, and milder reaction conditions.